

Molecular Structure and Characterization of Nitrophenyl Oxazole Compounds: A Technical Guide

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Compound of Interest

Compound Name:	5-(3-Nitrophenyl)oxazole-4-carboxylic acid
CAS No.:	951885-28-2
Cat. No.:	B1328587

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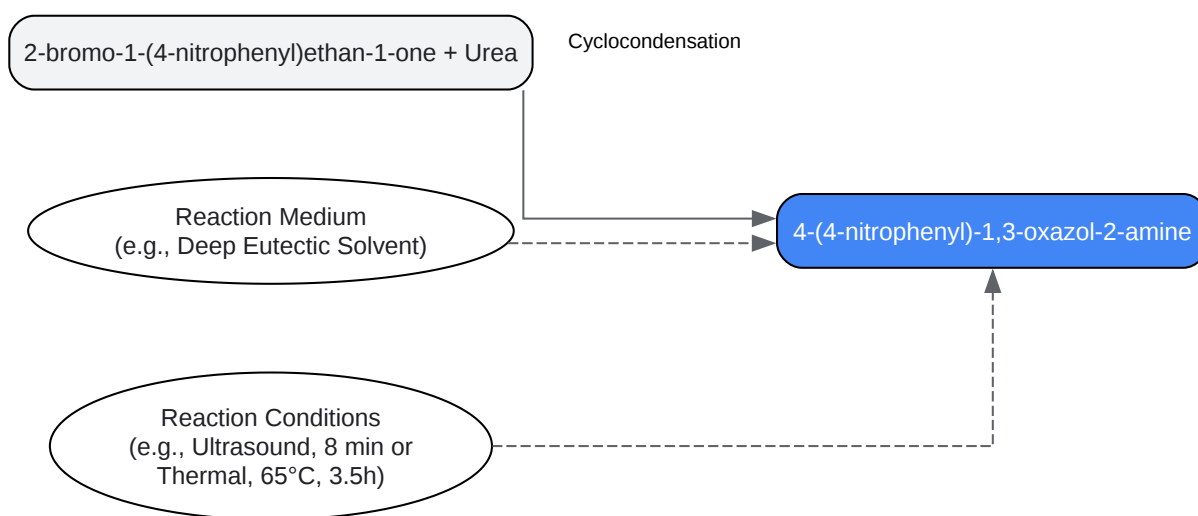
This technical guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical characterization, and biological activities of nitrophenyl oxazole compounds. The unique electronic properties conferred by the nitrophenyl moiety make these oxazole derivatives a significant area of interest in medicinal chemistry and materials science. This document consolidates key data, outlines detailed experimental protocols, and visualizes complex pathways to serve as a valuable resource for professionals in the field.

Synthesis of Nitrophenyl Oxazole Compounds

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods. For nitrophenyl-substituted oxazoles, a common and effective strategy involves the cyclization of a α -haloketone with an amide. One prominent example is the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine from a substituted phenacyl bromide and urea.^[1] Alternative methods, such as the Van Leusen reaction, which utilizes p-

toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde, also provide a versatile route to 5-substituted oxazoles.[2][3] Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times.[1][2]

The following diagram illustrates a typical workflow for the synthesis of a 4-(4-nitrophenyl)oxazol-2-amine.



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Caption: A representative synthesis workflow for nitrophenyl oxazole derivatives.

Molecular Structure and Physicochemical Characterization

The definitive characterization of nitrophenyl oxazole compounds relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the molecular geometry, electronic structure, and functional groups present.

NMR spectroscopy is fundamental for elucidating the molecular structure by mapping the chemical environment of ^1H and ^{13}C nuclei.[4][5] In a typical nitrophenyl oxazole, aromatic protons of the nitrophenyl ring appear as multiplets in the downfield region (δ 7.5-8.5 ppm) due

to the electron-withdrawing effect of the nitro group. The oxazole ring protons have characteristic shifts, with the C2-H proton being the most deshielded.[6]

Table 1: Typical ^1H and ^{13}C NMR Chemical Shift Ranges for Nitrophenyl Oxazoles

Nucleus	Functional Group	Typical Chemical Shift (δ , ppm)
^1H	Aromatic (Nitrophenyl)	7.5 - 8.5
	Oxazole Ring	7.0 - 8.0
	Amine (if present)	7.2 (broad singlet)
^{13}C	Aromatic (C-NO ₂)	~145 - 150
	Aromatic (other)	120 - 140

| | Oxazole Ring (C2, C4, C5) | 125 - 160 |

Note: Values are approximate and can vary based on substitution and solvent.[6][7]

IR spectroscopy is used to identify the characteristic functional groups within the molecule by their vibrational frequencies.[8] The spectra of nitrophenyl oxazoles are distinguished by strong absorption bands corresponding to the nitro group, as well as vibrations from the oxazole ring. [7][8]

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
1510 - 1560	Asymmetric N-O Stretch	Nitro (Ar-NO₂)
1345 - 1385	Symmetric N-O Stretch	Nitro (Ar-NO ₂)
1600 - 1680	C=N Stretch	Oxazole Ring
1020 - 1100	C-O-C Stretch	Oxazole Ring

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

Source: Data compiled from spectroscopic studies of related heterocyclic compounds.[7][8]

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π -system of the molecule.[8] Nitrophenyl oxazoles, with their extended conjugation between the phenyl and oxazole rings, typically exhibit strong absorption in the UV region.[9]

Table 3: Representative UV-Vis Absorption Data

Compound Class	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
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| Nitrophenyl Oxadiazole | Chloroform | ~320 | Not Reported |

Note: Data from a closely related nitrophenyl oxadiazole derivative. λ_{max} can be influenced by substitution and solvent polarity.[9]

Single-crystal X-ray diffraction provides the most definitive data on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 4-(4-nitrophenyl)-1,3-oxazol-2-amine, studies have shown that the synthesis method can affect the material's crystallinity, with sonochemical methods sometimes yielding a more crystalline product than thermal methods.[1] In related nitrophenyl-containing heterocycles, the dihedral angle between the nitrophenyl ring and the adjacent heterocyclic ring is a key structural parameter, often falling in the range of 50-55°.[10]

Table 4: Illustrative Crystallographic Parameters

Parameter	Description	Typical Value
Crystal System	The crystal lattice system	Monoclinic, Orthorhombic, etc.
Space Group	The symmetry group of the crystal	e.g., $P2_1/c$
Dihedral Angle	Angle between nitrophenyl and oxazole rings	5-55°

| Hydrogen Bonding | Intermolecular H-bonds (e.g., N-H...O) | Present in amine-substituted derivatives |

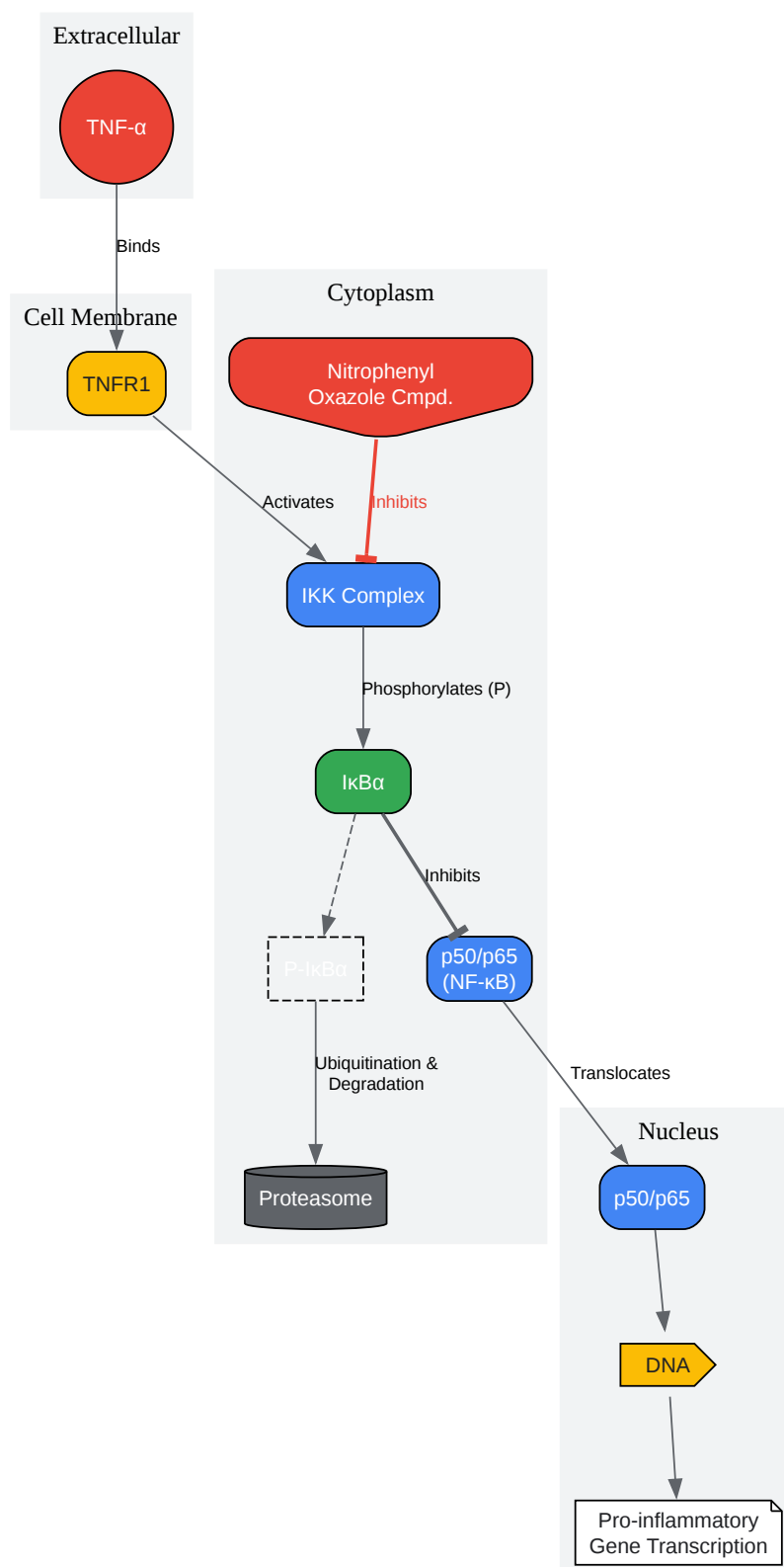
Note: Values are illustrative based on relatedazole structures.[\[10\]](#)[\[11\]](#)

Biological Activity and Signaling Pathways

Oxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The introduction of a nitrophenyl group can modulate these activities.

A key mechanism for the anti-inflammatory effects of some heterocyclic compounds is the inhibition of the canonical NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[12\]](#) This pathway is critical in regulating the immune response to infection and inflammation. Dysregulation of NF- κ B is implicated in numerous inflammatory diseases. Oxazole derivatives can intervene at key points in this cascade, preventing the transcription of pro-inflammatory genes.

The diagram below illustrates the canonical NF- κ B pathway and the putative inhibitory action of nitrophenyl oxazole compounds.



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Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.

Appendix: Detailed Experimental Protocols

This protocol is adapted from thermal and ultrasound-assisted methods.[1]

- **Reactant Preparation:** In a round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1 equivalent).
- **Solvent Addition:** Add a deep eutectic solvent (DES), such as a choline chloride:urea mixture, to the flask (e.g., 7.0 g).
- **Reaction Conditions (Choose one):**
 - **Thermal Method:** Place the flask in a preheated oil bath at 65 ± 2 °C. Stir the mixture for approximately 3.5 hours.
 - **Ultrasonic Method:** Place the flask in an ultrasonic bath at room temperature (35 ± 2 °C). Irradiate the mixture for approximately 8-10 minutes.
- **Work-up:** After completion (monitored by TLC), cool the reaction mixture to room temperature. Add crushed ice to precipitate the solid product.
- **Purification:** Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-nitrophenyl)-1,3-oxazol-2-amine.
- **Characterization:** Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.
- **¹H and ¹³C NMR Spectroscopy:**
 - Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Acquire spectra on a 400 MHz or higher NMR spectrometer.
 - Use the residual solvent peak as an internal reference. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

- FT-IR Spectroscopy:
 - Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum, typically from 4000 to 400 cm^{-1} , and identify the characteristic absorption bands.[7]
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of the compound ($\sim 10^{-5}$ M) in a UV-grade solvent (e.g., ethanol or chloroform).
 - Use a quartz cuvette with a 1 cm path length.
 - Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a blank. Determine the wavelength of maximum absorbance (λ_{max}).[9]

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